

Spectroscopic Profile of Aurachin C: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Aurachin C**, a quinoline alkaloid known for its antibiotic properties. The information presented herein is intended to assist researchers in the identification, characterization, and further development of this and related compounds. This document details its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines the experimental protocols for such analyses, and visualizes the underlying workflows and structural correlations.

Core Spectroscopic Data

The structural elucidation of **Aurachin C** is heavily reliant on a combination of one- and twodimensional NMR spectroscopy, alongside high-resolution mass spectrometry. These techniques provide detailed insights into the molecular formula, connectivity, and stereochemistry of the molecule.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) with Fast Atom Bombardment (FAB) ionization confirms the molecular formula of **Aurachin C** as C₂₅H₃₃NO₂.

Table 1: High-Resolution Mass Spectrometry Data for Aurachin C



Parameter	Value
Molecular Formula	C25H33NO2
Calculated Mass ([M+H]+)	380.2590
Measured Mass ([M+H]+)	380.2592[1]
Exact Mass	379.251129295 Da

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide the foundational information for determining the carbon-hydrogen framework of **Aurachin C**. The data presented was acquired in methanol-d₄ (CD₃OD).

Table 2: ¹H NMR Spectroscopic Data for **Aurachin C** (270 MHz, CD₃OD)



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Coupling Constants (J) Hz
8.28	dd	1H	H-5	8.2, 1.2
7.98	d	1H	H-8	8.5
7.71	ddd	1H	H-7	8.5, 7.2, 1.2
7.40	ddd	1H	H-6	8.2, 7.2, 1.35
4.95–5.17	m	2H	H-2', H-6'	Not explicitly provided
3.47	d	3Н	H-1'	6.8
2.57	S	3Н	2-СН₃	
1.85–2.15	m	8H	H-4', H-5', H-8', H-9'	Not explicitly provided
1.81	S	3Н	3'-CH₃	
1.61	S	3H	7'-CH₃	
1.56	S	3H	11'-CH₃	_
1.53	S	3H	12'-CH₃	_

Note: The assignments are based on the total synthesis data and standard quinoline numbering.[1]

Table 3: ¹³C NMR Spectroscopic Data for **Aurachin C** (67.5 MHz, CD₃OD)



175.3 C	C-4
151.7 C	C-2
141.6 C	C-8a
137.0 C	C-10'
136.7 C	C-3' or C-7'
133.5 C	C-3' or C-7'
132.7 C	C-7
127.0 C	C-5
126.1 C	C-6
126.0 C	C-4a
125.9 C	C-6'
125.7 C	C-2'
124.5 C	C-8
121.0 C	C-3
116.8 U	Jnassigned
41.52 C	C-5' or C-9'
41.48 C	C-5' or C-9'
28.5 C	C-1'
28.2 C	C-4' or C-8'
26.6 C	C-4' or C-8'
26.4	L1'-CH₃
18.4	2-CH₃
17.1	L2'-CH₃



16.8	7'-CH ₃
15.8	3'-CH₃

Note: The assignments are based on the total synthesis data and are consistent with related quinoline structures.[1]

Experimental Protocols

While a specific detailed protocol for the original isolation and spectroscopic analysis of **Aurachin C** is not readily available, the following represents a standard methodology for the characterization of quinoline alkaloids.

NMR Spectroscopy

NMR spectra are typically recorded on a high-field spectrometer, such as a Bruker Avance series instrument.[2]

- Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly methanol-d₄ (CD₃OD) or chloroform-d (CDCl₃). The solution is then transferred to a 5 mm NMR tube.
- ¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Key
 parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a
 relaxation delay of 1-5 seconds, and a spectral width that encompasses all proton
 resonances (typically 0-10 ppm).
- ¹³C NMR Acquisition: A one-dimensional carbon spectrum is acquired with proton decoupling. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required.
- 2D NMR Acquisition (HSQC & HMBC):
 - HSQC (Heteronuclear Single Quantum Coherence): This experiment is performed to determine direct one-bond proton-carbon correlations.



 HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying two- and three-bond correlations between protons and carbons, which helps in assembling the molecular structure by connecting different spin systems.

Mass Spectrometry

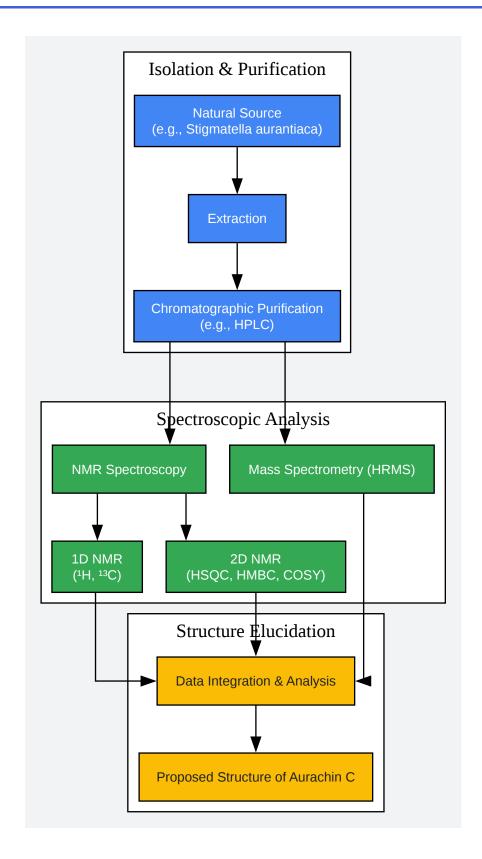
High-resolution mass spectra are essential for determining the elemental composition of the molecule.

- Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile.
- Instrumentation: A high-resolution mass spectrometer, for instance, a magnetic sector instrument with Fast Atom Bombardment (FAB) or a more modern Orbitrap or TOF instrument with Electrospray Ionization (ESI), is used.
- Data Acquisition: The instrument is calibrated, and the sample is introduced. The mass-to-charge ratio (m/z) of the molecular ion is measured with high precision to allow for the calculation of the elemental formula.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product like **Aurachin C** and the key structural correlations derived from 2D NMR data that are fundamental to its structure elucidation.

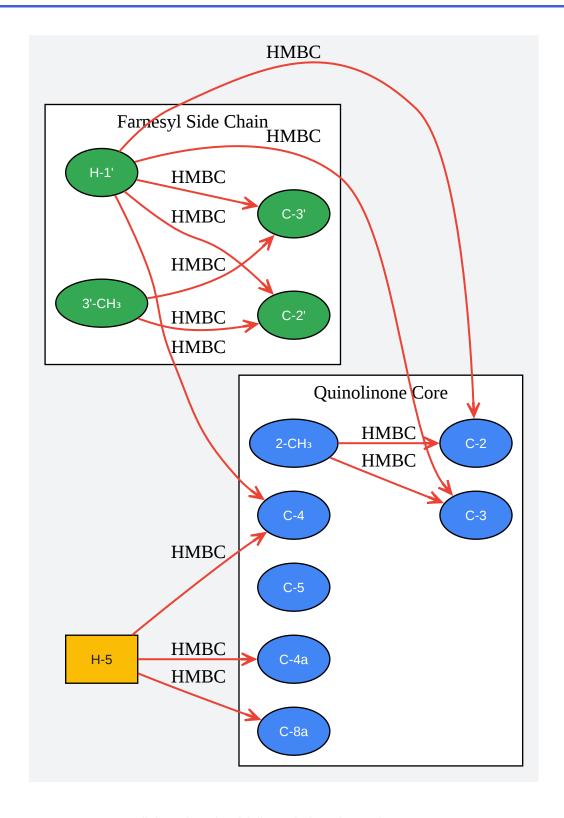




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General workflow for the isolation and spectroscopic characterization of Aurachin C.





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Key HMBC correlations for the structural elucidation of Aurachin C.



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